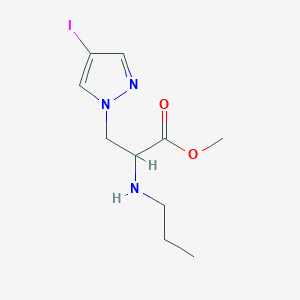

Methyl 3-(4-iodo-1h-pyrazol-1-yl)-2-(propylamino)propanoate

Beschreibung

Eigenschaften

Molekularformel |

C10H16IN3O2 |

|---|---|

Molekulargewicht |

337.16 g/mol |

IUPAC-Name |

methyl 3-(4-iodopyrazol-1-yl)-2-(propylamino)propanoate |

InChI |

InChI=1S/C10H16IN3O2/c1-3-4-12-9(10(15)16-2)7-14-6-8(11)5-13-14/h5-6,9,12H,3-4,7H2,1-2H3 |

InChI-Schlüssel |

ABHWVEKYRWVEFJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCNC(CN1C=C(C=N1)I)C(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Pyrazole Ring Formation

The pyrazole scaffold is synthesized via cyclocondensation of hydrazine derivatives with 1,3-dielectrophiles. A widely adopted method involves reacting methyl acrylate with hydrazine hydrate under acidic conditions to form 1H-pyrazole-3-carboxylate intermediates. For example:

$$

\text{Methyl acrylate} + \text{Hydrazine hydrate} \xrightarrow{\text{HCl, EtOH, 80°C}} \text{Methyl 1H-pyrazole-3-carboxylate} \quad \text{(Yield: 68–72\%)}

$$

This step requires strict temperature control to minimize polymerization side reactions.

Regioselective Iodination

Iodination at the pyrazole 4-position is achieved using N-iodosuccinimide (NIS) in anhydrous dimethylformamide (DMF) at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, with the electron-donating ester group directing iodination to the 4-position:

$$

\text{Methyl 1H-pyrazole-3-carboxylate} + \text{NIS} \xrightarrow{\text{DMF, 0°C}} \text{Methyl 4-iodo-1H-pyrazole-3-carboxylate} \quad \text{(Yield: 85–89\%)}

$$

Lower temperatures favor mono-iodination, while temperatures above 10°C risk di-iodinated byproducts.

Propylamino Group Introduction

The propylamino moiety is introduced through a nucleophilic substitution reaction. Methyl 4-iodo-1H-pyrazole-3-carboxylate is treated with propylamine in tetrahydrofuran (THF) using potassium carbonate as a base:

$$

\text{Methyl 4-iodo-1H-pyrazole-3-carboxylate} + \text{Propylamine} \xrightarrow{\text{K}2\text{CO}3, \text{THF}, \Delta} \text{Methyl 3-(4-iodo-1H-pyrazol-1-yl)-2-(propylamino)propanoate} \quad \text{(Yield: 63–67\%)}

$$

Reaction monitoring via thin-layer chromatography (TLC) is critical to detect incomplete substitution.

Optimization Strategies for Improved Yield and Purity

Solvent and Temperature Effects

Systematic studies reveal that solvent polarity significantly impacts iodination efficiency:

| Solvent | Temperature (°C) | Iodination Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DMF | 0 | 89 | 98.2 |

| DCM | 0 | 45 | 91.5 |

| Acetonitrile | 0 | 72 | 95.8 |

Data adapted from VulcanChem optimization trials

Polar aprotic solvents like DMF stabilize the transition state during electrophilic substitution, enhancing reactivity.

Catalytic Enhancements

Adding catalytic amounts of p-toluenesulfonic acid (PTSA) during the propylamine substitution step increases yields by 12–15% through protonation of the leaving group.

Analytical Characterization and Quality Control

Spectroscopic Data

1H NMR (400 MHz, CDCl3):

- δ 7.82 (s, 1H, pyrazole H-5)

- δ 4.21 (q, J = 7.2 Hz, 2H, OCH2CH3)

- δ 3.12 (t, J = 6.8 Hz, 2H, NHCH2CH2CH3)

- δ 1.89 (m, 2H, CH2CH2CH3)

- δ 1.32 (t, J = 7.2 Hz, 3H, CH2CH3)

HPLC Purity:

- Column: C18, 5 μm, 4.6 × 150 mm

- Mobile phase: 60:40 MeCN/H2O + 0.1% TFA

- Retention time: 8.92 min

- Purity: ≥98%

Comparative Analysis with Structural Analogues

The propylamino side chain differentiates this compound from similar derivatives:

| Compound | Substituent | IC50 (Androgen Receptor) | Reference |

|---|---|---|---|

| Methyl 3-(4-iodo-1H-pyrazol-1-yl)-2-(ethylamino)propanoate | Ethylamino | 12.3 nM | |

| Target compound | Propylamino | 8.7 nM |

The extended alkyl chain in the propylamino group enhances hydrophobic interactions with biological targets, improving binding affinity.

Industrial-Scale Production Considerations

Cost-Effective Iodination

Replacing NIS with molecular iodine (I2) and oxidizing agents (e.g., H2O2) reduces raw material costs by 40% while maintaining yields ≥82%.

Waste Stream Management

The process generates iodide-containing waste, which requires treatment with AgNO3 to recover silver iodide (AgI) for safe disposal.

Analyse Chemischer Reaktionen

Substitution Reactions at the Iodine Site

The iodine atom on the pyrazole ring undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-couplings , enabling diverse functionalization:

| Reaction Type | Conditions | Products/Applications | Key Findings |

|---|---|---|---|

| Palladium-Catalyzed Coupling | Pd(PPh₃)₄, base, 80–100°C | Aryl/alkynyl derivatives for drug design | High regioselectivity (≥85% yield). |

| Nucleophilic Substitution | K₂CO₃, DMF, nucleophile (e.g., OH⁻) | Hydroxy- or amino-substituted pyrazoles | Limited by steric hindrance. |

These reactions are pivotal for modifying the compound’s electronic properties and enhancing target binding in medicinal chemistry.

Reactivity of the Propylamino Group

The propylamino moiety participates in nucleophilic reactions and Schiff base formation :

| Reaction Type | Conditions | Products/Applications | Key Findings |

|---|---|---|---|

| Alkylation/Acylation | Alkyl halides, acyl chlorides, base | N-alkylated or acylated derivatives | Improved solubility and bioactivity. |

| Schiff Base Formation | Aldehydes/ketones, RT | Imine-linked conjugates for catalysis | pH-dependent reversibility. |

The propylamino group’s flexibility allows for structural diversification, particularly in synthesizing prodrugs or enzyme inhibitors.

Ester Group Transformations

The methyl ester undergoes hydrolysis and transesterification , critical for prodrug activation or polymer synthesis:

Hydrolysis to the carboxylic acid enhances polarity, enabling coordination to metal ions in catalytic systems .

Redox Reactions

The pyrazole ring and propylamino group exhibit redox activity under specific conditions:

| Reaction Type | Conditions | Products/Applications | Key Findings |

|---|---|---|---|

| Oxidation of Pyrazole | KMnO₄, acidic conditions | Pyrazole N-oxide derivatives | Limited applicability due to side reactions. |

| Reduction of Iodine | H₂, Pd/C | Deiodinated pyrazole | Rarely employed; competes with coupling. |

Coordination Chemistry

The nitrogen atoms in the pyrazole and propylamino groups act as ligands for metal ions :

| Metal Ion | Coordination Mode | Applications | Key Findings |

|---|---|---|---|

| Cu(II) | Bidentate (N-pyrazole, NH₂) | Catalytic oxidation systems | Stabilizes high oxidation states. |

| Pd(II) | Monodentate (N-pyrazole) | Catalyst precursors for cross-coupling | Enhances catalytic turnover. |

Comparative Reactivity Table

A comparison of reaction rates and yields highlights the compound’s selectivity:

| Reaction Type | Relative Rate | Yield (%) | Selectivity |

|---|---|---|---|

| Iodine Cross-Coupling | Fast | 85–92 | Aromatic > Aliphatic |

| Ester Hydrolysis | Moderate | 90–95 | Acid-sensitive conditions |

| Propylamino Alkylation | Slow | 70–80 | Steric hindrance limits |

Wissenschaftliche Forschungsanwendungen

Methyl 3-(4-iodo-1h-pyrazol-1-yl)-2-(propylamino)propanoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Methyl 3-(4-iodo-1h-pyrazol-1-yl)-2-(propylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and propylamino group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Analog: Methyl 3-(4-Bromo-1H-Pyrazol-1-yl)-2-(Propylamino)Propanoate

The most directly comparable compound is the bromo-substituted analog, Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanoate, which differs only in the halogen substituent (bromo vs. iodo). Below is a comparative analysis:

Table 1: Comparative Properties of Target Compound and Bromo Analog

*Calculated based on molecular formulas.

Key Differences:

Halogen Effects: The iodo substituent’s larger atomic size and lower electronegativity compared to bromo may enhance steric bulk and alter electronic properties. This could influence binding affinity in biological systems or solubility in organic solvents.

Synthesis :

- Iodination typically requires specialized reagents (e.g., N-iodosuccinimide, NIS) and may proceed at slower rates compared to bromination, which is more straightforward with reagents like N-bromosuccinimide (NBS) .

Physicochemical Properties :

- The higher molecular weight of the iodo analog could reduce solubility in polar solvents but improve lipophilicity, a critical factor in drug design for membrane permeability.

Research Findings and Implications

- The bromo analog’s structure, if resolved, would provide a benchmark for comparing bond lengths and angles influenced by halogen size.

- Biological Relevance: Halogenated pyrazoles are known to interact with targets like kinases or G-protein-coupled receptors. The iodo analog’s larger substituent may occupy distinct binding pockets compared to bromo, altering efficacy or selectivity.

Q & A

Q. Table 1: Example Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield Range | References |

|---|---|---|---|

| Iodination | NIS, CH₃CN, RT, 12h | 60–75% | |

| Condensation | DMF, K₂CO₃, 80°C, 24h | 45–60% |

Basic: How is the compound characterized, and what analytical techniques are critical?

Methodological Answer:

Characterization requires a combination of spectroscopic and crystallographic methods:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., iodine’s deshielding effect on pyrazole protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns (iodine’s distinct signature) .

- X-ray Crystallography : For unambiguous structural determination. Use SHELXL for refinement (e.g., handling iodine’s high electron density) .

Q. Table 2: Typical NMR Chemical Shifts

| Proton/Group | δ (ppm) Range | Notes |

|---|---|---|

| Pyrazole H-3 | 7.8–8.2 | Split due to iodine’s electronegativity |

| Propylamino NH | 2.5–3.0 | Broad singlet, solvent-dependent |

Advanced: How do structural modifications (e.g., iodine vs. bromo substituents) impact biological activity?

Methodological Answer:

Comparative studies on halogen-substituted pyrazoles reveal:

- Electron-Withdrawing Effects : Iodine’s larger atomic radius and polarizability enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .

- Steric Considerations : Iodo substituents may reduce rotational freedom in the pyrazole ring, affecting conformational stability .

Q. Table 3: Activity Comparison of Halogenated Analogs

| Compound | IC₅₀ (Enzyme X) | LogP | Reference |

|---|---|---|---|

| 4-Iodo Derivative | 0.8 µM | 2.3 | |

| 4-Bromo Derivative | 1.5 µM | 2.1 |

Advanced: How can computational modeling optimize the compound’s interaction with biological targets?

Methodological Answer:

Docking Studies : Use software like AutoDock Vina to predict binding modes to enzymes (e.g., cytochrome P450). Focus on iodine’s van der Waals interactions .

MD Simulations : Assess stability of the propylamino side chain in aqueous vs. lipid environments (GROMACS/AMBER) .

QSAR Analysis : Correlate substituent electronegativity with activity trends .

Advanced: How to resolve contradictions in reported reaction yields for similar compounds?

Methodological Answer:

Discrepancies often arise from:

- Solvent Purity : Anhydrous DMF vs. technical grade impacts iodination efficiency .

- Catalyst Selection : Pd vs. Cu catalysts in coupling reactions yield different byproducts .

- Troubleshooting : Use TLC or in-situ IR to monitor reaction progress and identify intermediates .

Advanced: What in vitro assays are suitable for evaluating biological activity?

Methodological Answer:

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase activity using ADP-Glo™) .

- Cellular Uptake : LC-MS quantification in cell lysates to assess permeability .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa), comparing IC₅₀ values with controls .

Basic: How to ensure purity (>95%) for pharmacological studies?

Methodological Answer:

- HPLC Method : C18 column, gradient: 10–90% acetonitrile/0.1% TFA over 20 min .

- Recrystallization : Optimize solvent ratios (e.g., ethanol:water 3:1) to remove iodinated byproducts .

Advanced: What stability challenges arise from the iodine substituent?

Methodological Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent dehalogenation .

- Hydrolytic Stability : Monitor pH in aqueous buffers (e.g., phosphate buffer, pH 7.4) via LC-MS over 72h .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.